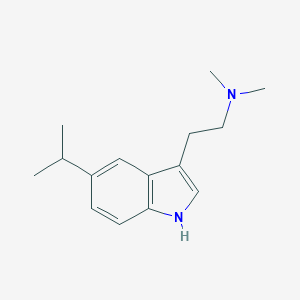

5-iso-Propyl-N,N-dimethyltryptamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-iso-Propyl-N,N-dimethyltryptamine is a synthetic compound belonging to the tryptamine class. Tryptamines are known for their structural similarity to the neurotransmitter serotonin. This compound is characterized by the presence of an indole ring, which is a common feature in many biologically active molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-iso-Propyl-N,N-dimethyltryptamine typically involves the alkylation of tryptamine derivatives. One common method includes the reaction of tryptamine with isopropyl halides under basic conditions to introduce the iso-propyl group. This is followed by N,N-dimethylation using formaldehyde and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

Oxidation Products: Indole derivatives with oxidized side chains.

Reduction Products: Reduced forms of the compound with hydrogenated functional groups.

Substitution Products: Halogenated or nitrated indole derivatives.

Aplicaciones Científicas De Investigación

5-iso-Propyl-N,N-dimethyltryptamine has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex tryptamine derivatives.

Biology: Studied for its interaction with serotonin receptors and its potential effects on neurotransmission.

Medicine: Investigated for its potential therapeutic effects in treating mental health disorders such as depression and anxiety.

Industry: Utilized in the development of novel pharmaceuticals and psychoactive substances.

Mecanismo De Acción

The mechanism of action of 5-iso-Propyl-N,N-dimethyltryptamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and can result in psychoactive effects. The compound may also interact with other receptors such as sigma-1 and trace amine-associated receptors, contributing to its overall pharmacological profile .

Comparación Con Compuestos Similares

N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic compound with a similar structure but without the iso-propyl group.

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another psychedelic compound with a methoxy group at the 5-position of the indole ring.

Bufotenine: A tryptamine derivative with a hydroxy group at the 5-position .

Uniqueness: 5-iso-Propyl-N,N-dimethyltryptamine is unique due to the presence of the iso-propyl group, which may influence its binding affinity and selectivity for various receptors, potentially leading to distinct pharmacological effects compared to other tryptamines .

Actividad Biológica

5-iso-Propyl-N,N-dimethyltryptamine (5-iPr-DMT) is a lesser-known derivative of the well-studied hallucinogen N,N-Dimethyltryptamine (DMT). This compound has garnered attention due to its potential psychoactive properties and its structural similarities to other tryptamines. This article delves into the biological activity of 5-iPr-DMT, exploring its pharmacodynamics, neuropharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

5-iPr-DMT is characterized by the following chemical structure:

- Molecular Formula : C15H22N2

- Molecular Weight : 246.35 g/mol

- CAS Number : 2762737

The compound features an iso-propyl group at the 5-position of the indole ring, which may influence its interaction with neurotransmitter systems compared to its analogs.

Like other tryptamines, 5-iPr-DMT is believed to exert its effects primarily through interactions with serotonin receptors, particularly the 5-HT2A receptor. The binding affinity and activity at these receptors are crucial for understanding its psychoactive properties:

- Serotonin Receptor Interaction : Preliminary studies suggest that 5-iPr-DMT may act as a partial agonist at the 5-HT2A receptor, similar to DMT and other related compounds. This interaction is associated with hallucinogenic effects and alterations in perception and cognition.

Table 1: Receptor Binding Affinities of Tryptamines

| Compound | 5-HT2A Ki (nM) | 5-HT1A Ki (nM) | VMAT2 Ki (nM) |

|---|---|---|---|

| DMT | ~4 | ~200 | ~93 |

| 5-iPr-DMT | TBD | TBD | TBD |

Note: TBD = To Be Determined. Further studies are required to establish precise values for 5-iPr-DMT.

Neuropharmacological Effects

Research into the neuropharmacological effects of tryptamines has highlighted their potential roles in neurogenesis and neuroplasticity. For instance, compounds like DMT have been shown to stimulate cell proliferation in certain brain regions.

Pharmacokinetics

Understanding the pharmacokinetics of 5-iPr-DMT is essential for evaluating its potential therapeutic use. Key factors include:

- Absorption : Likely rapid following administration due to its lipophilic nature.

- Metabolism : Expected to undergo hepatic metabolism similar to other tryptamines, primarily via cytochrome P450 enzymes.

- Elimination : The half-life and excretion pathways remain to be fully elucidated.

Therapeutic Potential

The therapeutic potential of 5-iPr-DMT is an area of growing interest. Given the emerging research on psychedelic compounds in treating mental health disorders such as depression and PTSD, 5-iPr-DMT could be investigated for similar applications.

Table 2: Potential Therapeutic Applications of Tryptamines

| Condition | Evidence Level | Tryptamine Involved |

|---|---|---|

| Depression | Moderate | DMT |

| PTSD | Emerging | Psilocybin |

| Anxiety | Preliminary | LSD |

| Neurodegeneration | Experimental | DMT |

Propiedades

IUPAC Name |

N,N-dimethyl-2-(5-propan-2-yl-1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-11(2)12-5-6-15-14(9-12)13(10-16-15)7-8-17(3)4/h5-6,9-11,16H,7-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYBFXZGVQDMFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NC=C2CCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376406 |

Source

|

| Record name | 5-iso-Propyl-N,N-dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156281-04-8 |

Source

|

| Record name | 5-iso-Propyl-N,N-dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.